molecular formula C13H9Cl4NO3S B3830456 4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide

4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide

Cat. No.: B3830456
M. Wt: 401.1 g/mol
InChI Key: SFLFNKBWYQLTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide is a complex organic compound with the molecular formula C₁₃H₉Cl₄NO₃S This compound is characterized by its unique structure, which includes a sulfonamide group attached to a tetrachlorinated hydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of phenol to obtain 2,3,5,6-tetrachlorophenol. This intermediate is then subjected to sulfonation using sulfonyl chloride derivatives under controlled conditions to introduce the sulfonamide group. The final step involves the methylation of the aromatic ring to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenyl sulfonamides.

Scientific Research Applications

4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The tetrachlorinated phenyl ring may interact with hydrophobic regions of proteins, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetrachlorophenol: A precursor in the synthesis of the target compound.

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    4-chlorobenzenesulfonamide: Another sulfonamide with different substitution patterns on the aromatic ring.

Uniqueness

4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide is unique due to its combination of a tetrachlorinated phenyl ring and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl4NO3S/c1-6-2-4-7(5-3-6)22(20,21)18-12-8(14)10(16)13(19)11(17)9(12)15/h2-5,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLFNKBWYQLTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide
Reactant of Route 3
4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide
Reactant of Route 4
4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide
Reactant of Route 5
4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide
Reactant of Route 6
4-methyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.